REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[C:9](=O)[N:8]=[C:7]([S:11][CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[C:14]=3[F:20])[NH:6][C:5]=2[N:21]=1.P(Cl)(Cl)([Cl:24])=O.CN(C)C1C=CC=CC=1>CO.ClCCl>[Cl:24][C:9]1[C:4]2[S:3][C:2]([NH2:1])=[N:21][C:5]=2[N:6]=[C:7]([S:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[C:14]=2[F:20])[N:8]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.89 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(NC(=NC2=O)SCC2=C(C(=CC=C2)F)F)N1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
methanol dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
ADDITION
|
Details
|
was poured onto ice water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)SCC1=C(C(=CC=C1)F)F)N=C(S2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |